molecular formula C14H14N4O4S B3723683 methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B3723683
M. Wt: 334.35 g/mol
InChI Key: FLNSNLYMPVTREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MADB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiosemicarbazones and has shown potential in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis and repair. By inhibiting this enzyme, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate disrupts the cell cycle and induces apoptosis in cancer cells. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate also inhibits the growth of mycobacterium tuberculosis by targeting the mycobacterial iron-dependent repressor protein, which regulates the expression of genes involved in the survival of the bacteria.
Biochemical and Physiological Effects:
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been found to have minimal toxicity and is well-tolerated by cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of mycobacterium tuberculosis. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been shown to have an immunomodulatory effect by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various in vitro and in vivo studies. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been found to have a low toxicity profile, making it a potential candidate for drug development. However, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has limitations as well. Its solubility in water is low, which can affect its bioavailability. Furthermore, its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties.

Future Directions

There are several future directions for the research on methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One of the potential applications of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is in the treatment of drug-resistant tuberculosis. Further studies are needed to explore its efficacy in animal models and clinical trials. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanism of action of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate and its potential applications in other diseases.
Conclusion:
Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, or methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, is a chemical compound that has shown promising results in the treatment of cancer, tuberculosis, and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase and mycobacterial iron-dependent repressor protein. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has minimal toxicity and has several advantages for lab experiments. However, more research is needed to understand its pharmacological properties and potential applications in other diseases.

Scientific Research Applications

Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential application in the treatment of cancer, tuberculosis, and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been found to have antitubercular activity and has shown promising results in the treatment of drug-resistant tuberculosis. Furthermore, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been reported to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

methyl 4-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-13(21)8-2-4-9(5-3-8)16-12(20)7-23-14-17-10(15)6-11(19)18-14/h2-6H,7H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSNLYMPVTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.